molecular formula C8H8BrF B2852266 4-Bromo-1-(fluoromethyl)-2-methylbenzene CAS No. 1824142-81-5

4-Bromo-1-(fluoromethyl)-2-methylbenzene

Cat. No.: B2852266
CAS No.: 1824142-81-5
M. Wt: 203.054
InChI Key: KREHZAOZXBYTEJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(fluoromethyl)-2-methylbenzene is an organic compound with the molecular formula C8H8BrF It is a derivative of benzene, where a bromine atom, a fluoromethyl group, and a methyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(fluoromethyl)-2-methylbenzene typically involves the bromination of 1-(fluoromethyl)-2-methylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum tribromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(fluoromethyl)-2-methylbenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-fluoro-1-(fluoromethyl)-2-methylbenzene when using fluoride ions.

    Oxidation: Products include 4-bromo-1-(fluoromethyl)-2-methylbenzoic acid or 4-bromo-1-(fluoromethyl)-2-methylbenzaldehyde.

    Reduction: Products include 4-bromo-1-(fluoromethyl)-2-methylcyclohexane.

Scientific Research Applications

4-Bromo-1-(fluoromethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and materials science research.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(fluoromethyl)-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved are determined by the nature of the reaction and the desired products.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar structure but lacks the methyl group.

    4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of a methyl group.

    4-Bromo-1-butene: Contains a butene group instead of a fluoromethyl group.

Uniqueness

4-Bromo-1-(fluoromethyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a fluoromethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4-bromo-1-(fluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREHZAOZXBYTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824142-81-5
Record name 4-Bromo-2-methylbenzyl fluoride
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